molecular formula C5H12ClNO3S B1471069 (4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride CAS No. 1955557-36-4

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

Cat. No. B1471069
CAS RN: 1955557-36-4
M. Wt: 201.67 g/mol
InChI Key: ZAKKOQKZGDVKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride” is a chemical compound with the CAS Number: 1609401-10-6 . It has a molecular weight of 201.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is (3S,4S)-3-amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride . The InChI code for the compound is 1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 201.67 . The storage temperature is room temperature .

Scientific Research Applications

  • Antimicrobial and Anticoccidial Activities : The compound has been investigated for its potential in antimicrobial and anticoccidial applications. For instance, Georgiadis (1976) studied the antimicrobial activity of related compounds, finding that amine adducts generally exhibited significant activity as coccidiostats (Georgiadis, 1976).

  • Hypoglycemic Agents : Research by Boots and Boots (1975) explored the synthesis of carnitine analogs, which are related to this compound, for potential applications in treating hypoglycemia. However, their study found no significant effect on blood glucose or serum fatty acid levels in rats (Boots & Boots, 1975).

  • Cancer Research : Pettit et al. (2003) synthesized derivatives of similar compounds and evaluated them for their cancer cell growth inhibitory properties. They discovered that some derivatives exhibited significant activity against various human and animal cancer cell lines (Pettit et al., 2003).

  • Synthesis of Other Compounds : Chapman et al. (1973) conducted studies on the synthesis of derivatives involving 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens, which are structurally related to the compound . These synthetic processes are crucial for the development of various pharmacologically active compounds (Chapman et al., 1973).

  • Bioactive Compound Synthesis : Loidreau et al. (2020) explored the microwave-assisted synthesis of bioactive benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, which are structurally similar to the compound in focus. These analogs were tested for their antiproliferative activity on colorectal cancer cell lines (Loidreau et al., 2020).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKKOQKZGDVKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
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(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
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(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

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